molecular formula C33H27D7N4O6 B1574250 Azelnidipine D7

Azelnidipine D7

Cat. No.: B1574250
M. Wt: 589.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Nomenclature

Azelnidipine D7 maintains the fundamental dihydropyridine scaffold characteristic of its therapeutic class while incorporating seven strategically positioned deuterium atoms within its molecular framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official designation being 3-[1-(diphenylmethyl)-3-azetidinyl] 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate-d7. This nomenclature reflects the complex heterocyclic structure containing multiple functional groups that contribute to the compound's unique pharmacological properties.

The molecular architecture of this compound encompasses several distinct structural domains that define its chemical behavior and biological activity. The central 1,4-dihydropyridine ring system serves as the pharmacophoric core, bearing amino and methyl substituents at positions 2 and 6, respectively. The 3-nitrophenyl group at position 4 of the dihydropyridine ring contributes significantly to the compound's electronic properties and receptor binding characteristics. Additionally, the molecule features two ester linkages connecting the pyridine core to an isopropyl group and a complex azetidine-containing moiety that includes the characteristic diphenylmethyl substituent.

Table 1: Structural Components of this compound

Structural Domain Chemical Group Position Contribution to Activity
Dihydropyridine Core 1,4-Dihydropyridine ring Central scaffold Primary pharmacophore
Amino Substituent Primary amine Position 2 Hydrogen bonding interactions
Methyl Group Alkyl substituent Position 6 Hydrophobic interactions
Nitrophenyl Moiety 3-Nitrophenyl group Position 4 Electronic effects and binding
Isopropyl Ester Branched alkyl ester Position 5 Lipophilicity enhancement
Azetidine Complex Diphenylmethyl-azetidine Position 3 Steric bulk and selectivity

The three-dimensional conformation of this compound exhibits characteristic features typical of dihydropyridine calcium channel blockers, with the dihydropyridine ring adopting a boat-like conformation that positions the substituents in orientations favorable for receptor interactions. The bulky diphenylmethyl-azetidine substituent extends away from the central ring system, contributing to the compound's selectivity profile and tissue distribution characteristics. This spatial arrangement has been confirmed through various analytical techniques and computational modeling studies that demonstrate the compound's conformational preferences in solution and solid states.

Deuterium Substitution Pattern and Isotopic Composition

The deuterium labeling strategy employed in this compound involves the selective replacement of seven hydrogen atoms with deuterium isotopes, resulting in a molecular weight increase from 582.65 grams per mole for the parent compound to 589.7 grams per mole for the deuterated analog. This isotopic substitution pattern has been carefully designed to maintain the structural integrity and pharmacological properties of the original molecule while providing distinct analytical advantages for mass spectrometric detection and quantification applications.

Mass spectrometric analysis reveals characteristic fragmentation patterns that clearly distinguish this compound from its non-deuterated counterpart. In tandem mass spectrometry applications utilizing multiple reaction monitoring modes, this compound exhibits a precursor ion at mass-to-charge ratio 590.400 and a product ion at 167.100, compared to 583.300 and 167.200 respectively for the parent compound. These mass differences of approximately 7 atomic mass units in the precursor ions and minimal differences in the product ions reflect the specific locations of deuterium incorporation within the molecular structure.

Table 2: Mass Spectrometric Parameters for this compound

Parameter This compound Non-Deuterated Azelnidipine Mass Difference
Molecular Weight (g/mol) 589.7 582.65 +7.05
Precursor Ion (m/z) 590.400 583.300 +7.100
Product Ion (m/z) 167.100 167.200 -0.100
Molecular Formula C₃₃H₂₇D₇N₄O₆ C₃₃H₃₄N₄O₆ -

The isotopic composition of this compound demonstrates exceptional isotopic purity, with reported chemical purity values of 98.80 percent, indicating minimal contamination with undeuterated material or other impurities. This high degree of isotopic enrichment is crucial for analytical applications where precise quantification and minimal interference from the parent compound are essential requirements. The deuterium atoms are distributed throughout the molecule in positions that do not significantly alter the electronic properties or three-dimensional structure of the compound.

The kinetic isotope effects resulting from deuterium substitution in this compound manifest primarily in metabolic stability rather than fundamental pharmacological activity. Deuterium-carbon bonds exhibit greater strength compared to hydrogen-carbon bonds, potentially leading to slower metabolic degradation rates and altered pharmacokinetic profiles. These effects have been extensively studied in pharmaceutical research as a strategy for improving drug properties while maintaining therapeutic efficacy.

Comparative Analysis with Non-Deuterated Azelnidipine

The comparative analysis between this compound and its non-deuterated analog reveals subtle but significant differences in physicochemical properties, analytical behavior, and potential biological characteristics. Both compounds share identical molecular formulas with respect to heavy atoms, differing only in the isotopic composition of specific hydrogen positions, yet this difference generates measurable effects across multiple analytical parameters.

Chromatographic behavior represents one of the most notable areas of comparison between the two compounds. In liquid chromatographic separations, both this compound and azelnidipine exhibit virtually identical retention times, with azelnidipine showing a retention time of 2.26 minutes under optimized analytical conditions. This chromatographic equivalence facilitates the use of this compound as an internal standard, as both compounds experience similar interactions with stationary phases and mobile phase components, thereby compensating for potential variations in analytical conditions.

Table 3: Comparative Physicochemical Properties

Property This compound Azelnidipine Relative Difference
Molecular Weight 589.7 g/mol 582.65 g/mol +1.21%
Chemical Purity 98.80% 99.77% -0.97%
Solubility Profile Similar Similar Minimal
Thermal Stability Enhanced Standard Improved
Photostability Enhanced Standard Improved

The analytical recovery characteristics of both compounds from biological matrices demonstrate comparable extraction efficiencies and matrix effects. Recovery studies from human plasma samples indicate consistent performance for this compound across different concentration ranges, with low coefficient of variation values of 2.21 percent, suggesting reliable analytical performance. This consistency supports the utility of the deuterated compound as an internal standard for bioanalytical method validation and routine sample analysis.

Mass spectrometric fragmentation patterns provide the most definitive means of distinguishing between this compound and azelnidipine. While both compounds undergo similar fragmentation pathways under collision-induced dissociation conditions, the mass shifts resulting from deuterium incorporation enable selective monitoring of each species without chromatographic separation. The fragmentation efficiency and relative ion abundances remain comparable between the compounds, ensuring that quantitative relationships established with one compound remain valid for the other.

The stability profiles of this compound and azelnidipine under various stress conditions reveal enhanced resistance to degradation in the deuterated analog. Forced degradation studies conducted under acidic, basic, oxidative, thermal, and photolytic conditions demonstrate that while both compounds undergo degradation, the deuterated version exhibits improved stability characteristics. This enhanced stability is attributed to the stronger deuterium-carbon bonds that resist certain degradation mechanisms, particularly those involving hydrogen abstraction or proton transfer processes.

Table 4: Stability Comparison Under Stress Conditions

Stress Condition This compound Degradation Azelnidipine Degradation Stability Advantage
Acidic (0.1N HCl, 60°C, 3h) Reduced Significant Enhanced
Basic (0.1N NaOH, 60°C, 3h) Reduced Significant Enhanced
Oxidative (3% H₂O₂, RT, 24h) Minimal Moderate Enhanced
Thermal (80°C, 48h) Minimal Moderate Enhanced
Photolytic (UV, 24h) Minimal Moderate Enhanced

Properties

Molecular Formula

C33H27D7N4O6

Molecular Weight

589.69

Origin of Product

United States

Scientific Research Applications

Antihypertensive Effects

Azelnidipine D7 is utilized in the management of hypertension. Clinical studies have demonstrated that azelnidipine effectively lowers blood pressure through vasodilation and reduction of peripheral resistance. Its long-acting nature allows for sustained blood pressure control, making it suitable for patients with chronic hypertension .

Antiatherosclerotic Properties

Recent research indicates that azelnidipine exhibits antiatherosclerotic effects beyond its antihypertensive action. A study involving THP-1 cells showed that azelnidipine inhibited macrophage differentiation and reduced the expression of adhesion molecules, which are critical in the development of atherosclerosis. This suggests that azelnidipine may help prevent the progression of atherosclerotic lesions by inhibiting inflammatory processes and reducing oxidized LDL uptake in macrophages .

Drug Interaction Studies

A novel method has been developed for the simultaneous determination of azelnidipine and olmesartan in human plasma, which is crucial for understanding their pharmacokinetics and potential drug-drug interactions. This study confirmed no significant interactions between these two agents, suggesting that they can be co-administered safely .

Bioequivalence Studies

A bioequivalence study comparing azelnidipine with olmesartan indicated that both drugs maintain similar pharmacokinetic profiles when administered together. This is important for clinical practices where combination therapies are common .

Adverse Effects and Drug Monitoring

A notable case involved a 92-year-old woman who developed complete atrioventricular block (CAVB) while being treated with azelnidipine and simvastatin. The case highlighted the importance of monitoring serum levels of azelnidipine to avoid potential adverse effects due to drug interactions, particularly those involving cytochrome P450 metabolism . After discontinuing both medications, the patient showed improvement, emphasizing the need for careful management in elderly patients on multiple medications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationFindings
Antihypertensive EffectsEffective in lowering blood pressure; long-acting properties for chronic management .
Antiatherosclerotic EffectsInhibits macrophage differentiation; reduces oxidized LDL uptake .
PharmacokineticsNo significant drug-drug interactions with olmesartan; similar bioavailability profiles .
Case StudyPotential adverse effects (CAVB) noted; importance of monitoring serum levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azelnidipine (non-deuterated) has been extensively compared to other antihypertensive agents in clinical and preclinical studies. Key comparisons are summarized below:

Amlodipine

  • Blood Pressure (BP) Reduction: Azelnidipine and amlodipine exhibit comparable systolic BP (SBP) and diastolic BP (DBP) reduction in patients with essential hypertension.
  • Heart Rate Modulation :
    Azelnidipine significantly reduces HR, whereas amlodipine increases it. In a double-blind RCT, azelnidipine decreased HR by 2 beats/min, while amlodipine increased HR by 4 beats/min . This difference is attributed to azelnidipine’s slower onset, which minimizes sympathetic activation .

Hydralazine

  • BP-Lowering Efficacy: In norepinephrine-infused rats, hydralazine demonstrated superior BP reduction compared to azelnidipine, particularly during the dark cycle (active phase). Hydralazine reduced SBP by 18% vs. azelnidipine’s 12% (p < 0.05) .
  • HR Impact :
    Neither drug significantly affected HR in this model, except for a transient HR reduction with azelnidipine at day 14 .

Cilnidipine

  • Sympathetic and Renal Effects :
    Both azelnidipine and cilnidipine reduce HR compared to amlodipine. However, cilnidipine showed greater efficacy in reducing urinary albumin-to-creatinine ratio (UACR) in diabetic hypertensive patients (ΔUACR: -42% vs. -28%; p < 0.05), despite similar BP control .

Nicardipine

Data Tables

Table 1: Clinical Comparison of Azelnidipine and Amlodipine

Parameter Azelnidipine Amlodipine Reference
SBP Reduction (mmHg) -18.2 ± 3.1 -16.8 ± 2.9
DBP Reduction (mmHg) -12.4 ± 2.5 -11.7 ± 2.3
HR Change (beats/min) -2.0 ± 0.8 +4.0 ± 1.1
Adverse Events Mild headaches, flushing Peripheral edema, flushing

Table 2: Preclinical Comparison with Hydralazine in Rats

Parameter Azelnidipine Hydralazine Reference
SBP Reduction (%) 12 18
DBP Reduction (%) 10 15
HR Impact No significant change No significant change

Table 3: Renal Outcomes in Diabetic Hypertensives

Parameter Azelnidipine Cilnidipine Reference
UACR Reduction (%) 28 42
HR Reduction (beats/min) -3.5 ± 1.2 -4.0 ± 1.5

Key Research Findings

Sympathetic Inhibition : Azelnidipine’s unique ability to attenuate sympathetic nervous system (SNS) hyperactivity under stress distinguishes it from fast-acting CCBs like nicardipine .

Preparation Methods

Preparation of Stock Solutions and Standard Samples

For analytical purposes, Azelnidipine D7 is prepared as a stock solution by accurately weighing the pure compound and dissolving it in methanol to achieve a concentration of 1 mg/mL. Subsequent dilutions are made with a methanol/water mixture (50:50 v/v) to prepare working standards at various concentrations for calibration and quality control in bioanalytical assays.

Sample Type Concentration Range (ng/mL)
Stock Solution 1 mg/mL (in methanol)
Working Standards 0.100 to 40.070 ng/mL
Quality Control (QC) 0.100, 0.300, 1.467, 3.667, 18.333, 30.556 ng/mL

These solutions are stored refrigerated at 2-8 ºC to maintain stability.

Analytical Sample Preparation: Solid-Phase Extraction (SPE)

The preparation of biological samples for this compound quantification involves solid-phase extraction to isolate the compound from plasma matrices. Key steps include:

  • Thawing frozen plasma samples at room temperature and vortexing for homogeneity.
  • Spiking plasma with internal standard this compound.
  • Applying SPE cartridges to extract this compound efficiently.
  • Eluting and concentrating the analyte for LC-MS/MS analysis.

The recovery rates for this compound using SPE are reported as follows:

Quality Control Level % Mean Recovery % Coefficient of Variation (CV)
High QC (HQC) 70.32% 2.21%
Medium QC 1 (MQC1) 68.35%
Low QC (LQC) 67.33%
Overall 68.67% 2.21%

These recovery values indicate efficient and reproducible extraction suitable for quantitative analysis.

Mass Spectrometric Detection and Method Optimization

This compound is detected by tandem mass spectrometry using multiple reaction monitoring (MRM) of precursor-product ion transitions. The specific ion transitions for this compound are:

  • Precursor ion: m/z 590.400
  • Product ion: m/z 167.100

Optimized instrument parameters include an ion spray voltage of 5.5 kV, source temperature of 500 ºC, and collision energy of 40 eV. The chromatographic conditions use a mobile phase of acetonitrile and 5 mM ammonium formate adjusted to pH 3.0 with formic acid, which enhances sensitivity and peak shape.

Alternative Preparation Approaches and Formulation Studies

Research has also explored the preparation of Azelnidipine-loaded delivery systems to enhance solubility and bioavailability. For example, Azelnidipine has been successfully incorporated into mixed micelle nanocarriers composed of D-α-tocopheryl polyethylene glycol succinate (TPGS) and Solutol HS15. This formulation method involves:

  • Dissolving Azelnidipine with TPGS and Solutol HS15 in aqueous media.
  • Forming stable micelles with particle sizes around 22 nm.
  • Achieving high encapsulation efficiency (up to 86.5%).

Although this study focuses on the parent compound, similar approaches can be adapted for isotopically labeled analogs like this compound for pharmacokinetic studies.

Summary Table of Key Preparation Parameters for this compound

Parameter Details
Chemical Purity 98.80%
Molecular Weight 589.29 g/mol
Stock Solution Concentration 1 mg/mL in methanol
Working Solution Diluent Methanol/water (50:50 v/v)
Storage Conditions 2-8 ºC refrigerated
SPE Recovery (%) ~68.7% (mean)
MRM Ion Transition m/z 590.400 → 167.100
Mobile Phase Composition Acetonitrile / 5 mM ammonium formate pH 3
Column Temperature 40 ± 5 ºC
Injection Volume 15 µL

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Azelnidipine D7 with high isotopic purity, and how can isotopic cross-contamination be minimized?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or precursor substitution. Purification is achieved using preparative HPLC, with isotopic purity validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Cross-contamination is minimized by isolating reaction environments and using dedicated glassware .
  • Example Table :

Synthesis MethodDeuterium SourcePurity Validation TechniqueCommon Contaminants
Catalytic ExchangeD₂OMS (Deuterium > 99%)Non-deuterated analogs
Precursor SubstitutionDeuterated ReagentsNMR (¹H/²H Ratio)Residual solvents

Q. How should this compound be utilized as an internal standard in LC-MS pharmacokinetic studies?

  • Methodological Answer : Optimize spiking concentrations to match analyte levels, ensuring linearity across the calibration range (e.g., 1–500 ng/mL). Validate matrix effects by comparing slopes of solvent-based vs. matrix-matched calibrations. Use stable isotope dilution theory to correct for recovery variations .

Q. What criteria determine the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Establish acceptance criteria as ≤10% deuterium loss. Use Arrhenius modeling to predict long-term stability .

Advanced Research Questions

Q. How can discrepancies in reported pharmacokinetic parameters of Azelnidipine (using D7 as an internal standard) across biological matrices be resolved?

  • Methodological Answer : Perform cross-matrix validation by spiking D7 into plasma, urine, and tissue homogenates. Quantify matrix effects (e.g., ion suppression/enhancement) using post-column infusion. Apply multivariate regression to identify confounding variables (e.g., phospholipid content) .
  • Example Workflow :

  • Step 1 : Compare extraction recovery rates (%) across matrices.
  • Step 2 : Analyze ion suppression via post-column infusion.
  • Step 3 : Adjust LC gradients to separate interfering compounds.

Q. What experimental designs are optimal for elucidating this compound’s metabolic pathways in multi-species models?

  • Methodological Answer : Use crossover studies with liver microsomes from humans, rats, and dogs. Employ high-resolution MS (HRMS) to detect deuterium-retaining metabolites. Apply kinetic isotope effects (KIE) analysis to distinguish enzymatic vs. non-enzymatic pathways .

Q. How can researchers integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s off-target effects?

  • Methodological Answer : Combine untargeted metabolomics (LC-HRMS) with affinity proteomics to map protein interactions. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks. Validate findings via CRISPR-Cas9 knockout models .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s recovery rates in cerebral spinal fluid (CSF) vs. plasma be addressed?

  • Methodological Answer : Replicate experiments using matched CSF/plasma pairs from the same subjects. Quantify recovery differences via standard addition and assess protein binding effects using equilibrium dialysis. Publish raw datasets for cross-lab validation .

Methodological Frameworks

  • FINER Criteria : Evaluate questions for Feasibility, Novelty, and Relevance (e.g., isotopic purity studies address gaps in bioanalytical reproducibility) .
  • PICO Framework : Define Population (e.g., in vitro models), Intervention (D7 use), Comparison (non-deuterated analogs), and Outcomes (accuracy, precision) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.